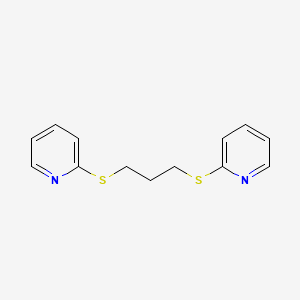

1,3-Bis(2-pyridylthio)propane

Descripción

Overview of Flexible Pyridyl Thioether Ligands in Coordination Chemistry

Flexible pyridyl thioether ligands represent a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The presence of both "hard" nitrogen donors from the pyridyl rings and "soft" sulfur donors from the thioether linkages allows these ligands to coordinate with various metals, including transition metals and silver(I). acs.org This dual-donor nature, combined with the conformational flexibility of the alkyl chain separating the pyridylthio units, enables the construction of diverse and complex supramolecular architectures. nih.gov

The flexibility of the spacer chain is a crucial factor in determining the final structure of the coordination complex. The length and parity of the alkyl chain, such as the propane (B168953) unit in 1,3-Bis(2-pyridylthio)propane, influence the orientation of the terminal pyridyl rings, which in turn dictates the framework of the resulting metal complexes. nih.gov Researchers have systematically investigated the effects of varying the spacer length in bis(pyridylthio)alkane ligands, demonstrating that subtle changes can lead to significant differences in the coordination modes of the pyridyl groups and the coordination geometries of the metal ions. acs.org This tunability makes flexible pyridyl thioether ligands valuable tools for crystal engineering, allowing for the rational design of coordination polymers with specific topologies and properties.

The coordination chemistry of these ligands is also influenced by other factors such as the choice of metal ion, the counter-anion, and the solvent used during synthesis. These elements can all play a role in directing the self-assembly process and determining the final dimensionality and structure of the metallo-organic framework. acs.org The study of flexible pyridyl thioether ligands, therefore, provides fundamental insights into the principles of molecular self-assembly and the construction of functional materials.

Ligand Design Principles for this compound

The design of this compound as a ligand is based on specific principles that impart it with unique coordination properties. These principles revolve around its molecular architecture, conformational flexibility, and the strategic placement of its donor atoms.

The molecular architecture of this compound consists of two 2-pyridylthio groups linked by a three-carbon propane chain. This propane spacer is a key design element that provides the ligand with significant conformational flexibility. Unlike rigid ligands, the rotatable single bonds of the propane chain allow the two pyridylthio ends of the molecule to adopt a variety of spatial arrangements. This flexibility is crucial for its ability to coordinate with metal centers in different ways, leading to the formation of diverse structural motifs.

For instance, in the formation of a dinuclear palladium(II) complex, this compound acts as a bridging ligand, where two ligand molecules and two palladium centers assemble into a 20-membered metallomacrocyclic structure with a twisted conformation. tandfonline.com The flexibility of the propane chain is what allows the ligand to span the distance between the two metal centers and adopt the necessary conformation to form this macrocycle.

The flexibility of the propane spacer also allows the ligand to adapt to the coordination preferences of different metal ions and the steric and electronic influences of other components in the coordination sphere, such as counter-anions and solvent molecules. This adaptability is a hallmark of flexible ligands and is a primary reason for the rich coordination chemistry of this compound.

The strategic positioning of the nitrogen and sulfur donor atoms in this compound is fundamental to its function as a ligand. The molecule possesses two nitrogen atoms, one in each of the pyridyl rings, and two sulfur atoms in the thioether linkages. This N2S2 donor set provides multiple potential coordination sites for metal ions.

In many of its complexes, particularly with silver(I), the nitrogen atoms of the pyridyl groups are the primary coordination sites. nih.gov The nitrogen atoms preferentially coordinate to the metal centers to form stable coordination bonds. nih.gov The sulfur atoms, being softer donor atoms, often exhibit weaker interactions with the metal centers. nih.gov In some structures, these weaker metal-sulfur interactions play a crucial role in linking lower-dimensional complexes into higher-dimensional supramolecular networks. nih.gov

The 2-pyridyl substitution pattern is also a critical design feature. The proximity of the sulfur atom to the pyridyl nitrogen in the 2-position allows for the potential of chelation, where both the nitrogen and sulfur atoms from the same pyridylthio group could coordinate to a single metal center. However, the more common coordination mode for this compound is as a bridging ligand, utilizing the nitrogen atoms of the two separate pyridyl groups to link different metal centers. nih.govtandfonline.com

The interplay between the strong coordination of the nitrogen donors and the weaker, often structure-directing, interactions of the sulfur donors is a key aspect of the ligand's design. This strategic arrangement of donor atoms with varying hard and soft character contributes to the formation of the diverse and intricate coordination architectures observed with this compound.

Research Findings on this compound Complexes

The following tables summarize key research findings for complexes of this compound, highlighting its coordination behavior with different metal centers.

Table 1: Palladium(II) Complex with this compound

| Parameter | Value | Reference |

| Complex | [Pd(C₁₃H₁₄N₂S₂)Cl₂]₂ | tandfonline.com |

| Metal Center | Palladium(II) | tandfonline.com |

| Coordination Geometry | Four-coordinated (trans-form) | tandfonline.com |

| Donor Atoms | Two chloride anions and two nitrogen donors from two distinct ligands | tandfonline.com |

| Structural Motif | 20-membered metallomacrocycle | tandfonline.com |

| Conformation | Twisted | tandfonline.com |

Table 2: Silver(I) Complex with this compound

| Parameter | Value | Reference |

| Complex | [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂ | nih.govrsc.org |

| Metal Center | Silver(I) | nih.govrsc.org |

| Coordination Mode | Nitrogen atoms preferentially coordinate to silver atoms | nih.govrsc.org |

| Sulfur Atom Interaction | Weak interactions with silver atoms, forming intermolecular Ag···S contacts | nih.govrsc.org |

| Structural Motif | Dinuclear macrometallacyclic structure | nih.govrsc.org |

| Influence of Spacer | The parity of the -(CH₂)n- spacer affects the orientation of the terminal pyridyl rings and influences framework formation | nih.govrsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-pyridin-2-ylsulfanylpropylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S2/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYXRBCHRQIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCCSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511103 | |

| Record name | 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625096-72-2 | |

| Record name | 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis 2 Pyridylthio Propane and Its Metal Complexes

General Synthetic Pathways for Pyridyl Thioether Ligands

Pyridyl thioether ligands are a class of compounds that incorporate a pyridine (B92270) ring linked to a sulfur atom, which is in turn connected to an alkyl or aryl backbone. The synthesis of these ligands typically follows a nucleophilic substitution pathway. The most common and straightforward method involves the reaction of a pyridinethiol with an appropriate alkyl halide in the presence of a base.

The general reaction can be summarized as follows:

Deprotonation of the thiol: The pyridinethiol, which exists in tautomeric equilibrium with its thione form, is deprotonated by a suitable base to form a highly nucleophilic thiolate anion. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, sodium ethoxide, or triethylamine.

Nucleophilic attack: The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide and displacing the halide ion to form the C-S bond.

For the synthesis of bis(pyridylthio)alkanes, a dihaloalkane is used as the alkylating agent, allowing for the reaction to occur at both ends of the alkyl chain. The choice of solvent is also crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol (B145695), which can facilitate the dissolution of the reactants and the progress of the reaction. The general synthetic scheme is presented in Figure 1.

Figure 1. General reaction scheme for the synthesis of bis(pyridylthio)alkanes from a pyridinethiol and a dihaloalkane.

Figure 1. General reaction scheme for the synthesis of bis(pyridylthio)alkanes from a pyridinethiol and a dihaloalkane.

Synthesis of 1,3-Bis(2-pyridylthio)propane

The synthesis of this compound is achieved through the reaction of 2-mercaptopyridine (B119420) (also known as pyridine-2-thione) with 1,3-dibromopropane (B121459). This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate salt of 2-mercaptopyridine, which then acts as the nucleophile.

A representative synthetic procedure is as follows: A solution of 2-mercaptopyridine is treated with a stoichiometric amount of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol. To this solution, 1,3-dibromopropane is added, and the reaction mixture is refluxed for several hours to ensure complete reaction. After cooling, the product can be isolated and purified. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

The reaction proceeds via a double nucleophilic substitution, where two molecules of the 2-pyridylthiolate anion displace the bromide ions from the 1,3-dibromopropane backbone. The resulting product, this compound, is a flexible ligand capable of coordinating to metal centers in various modes.

| Reactants | Reagents | Solvent | Conditions | Product |

| 2-Mercaptopyridine | 1,3-Dibromopropane, Base (e.g., NaOH, NaOEt) | Ethanol or DMF | Reflux | This compound |

Synthetic Strategies for Metal Complexes Incorporating this compound

The ligand this compound is a versatile building block for the construction of a variety of metal complexes. Its flexible trimethylene spacer allows the two pyridylthio moieties to adopt different conformations, leading to the formation of mononuclear, binuclear, or polymeric structures depending on the metal ion, the counter-anion, and the reaction conditions.

A common strategy for the synthesis of metal complexes with this ligand involves the direct reaction of a metal salt with the pre-synthesized this compound in a suitable solvent. The choice of solvent is critical and often involves acetonitrile, methanol (B129727), ethanol, or a mixture of these, to dissolve both the metal salt and the ligand.

For instance, palladium(II) complexes of this compound have been synthesized. In a typical procedure, a solution of a palladium(II) salt, such as palladium(II) chloride, in a suitable solvent is treated with a solution of this compound. The reaction mixture is stirred, often at room temperature or with gentle heating, to promote the formation of the complex. The resulting product can then be isolated by filtration or by slow evaporation of the solvent to yield crystals suitable for X-ray diffraction analysis.

The coordination of this compound to the metal center typically occurs through the nitrogen atoms of the pyridine rings and the sulfur atoms of the thioether groups. The flexible nature of the propane (B168953) linker allows the ligand to act as a chelating agent, forming a stable ring with the metal ion, or as a bridging ligand, connecting two or more metal centers to form larger assemblies such as metallomacrocycles. nih.gov

For example, the reaction of this compound with palladium(II) chloride has been shown to yield a binuclear, 20-membered metallomacrocyclic complex. nih.gov In this structure, each palladium(II) center is coordinated by two nitrogen atoms from two different ligand molecules and two chloride ions in a trans geometry. nih.gov

| Metal Salt | Ligand | Solvent | Product |

| Palladium(II) Chloride | This compound | Acetonitrile/Methanol | [Pd(C₁₃H₁₄N₂S₂)Cl₂]₂ |

| Iron(III) Chloride | Pyridyl thioether ligands | Not specified | Iron(III) complexes |

| Ruthenium(II) precursors | Thioether ligands | Not specified | Ruthenium(II) complexes |

Advanced Characterization Techniques for 1,3 Bis 2 Pyridylthio Propane and Its Metal Complexes

Structural Elucidation via Crystallography

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the phase purity and crystalline nature of bulk materials. For newly synthesized coordination compounds, PXRD patterns are typically compared with patterns simulated from single-crystal X-ray diffraction data to ensure the bulk sample is representative of the single crystal structure.

While the synthesis and single-crystal X-ray structures of some metal complexes of 1,3-Bis(2-pyridylthio)propane, such as the dimeric palladium(II) complex, [Pd(C₁₃H₁₄N₂S₂)Cl₂]₂, have been reported, specific PXRD data for this or other related complexes is not detailed in the available research. tandfonline.com Such studies would be crucial to confirm that the bulk synthesized material consists of a single crystalline phase.

In general, PXRD analysis of crystalline coordination polymers and complexes provides sharp diffraction peaks at specific 2θ angles, which are characteristic of the material's crystal lattice. The absence of broad, amorphous humps would indicate a high degree of crystallinity.

Interactive Data Table: Hypothetical PXRD Data for a Crystalline Complex of this compound

The following table is a hypothetical representation of what PXRD data for a crystalline complex of this compound might look like, as specific experimental data is not available in the reviewed literature.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 60 |

| 21.0 | 4.23 | 75 |

| 25.7 | 3.46 | 50 |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is employed to study the thermal stability and decomposition behavior of materials. For metal complexes, TGA can reveal information about the loss of solvent molecules, the decomposition of the organic ligand, and the final residue, which is often a metal oxide.

Currently, there are no specific TGA studies reported for metal complexes of this compound in the surveyed scientific literature. Research on analogous compounds with similar pyridyl-based ligands suggests that decomposition often occurs in multiple steps. For instance, initial weight loss at lower temperatures (typically below 150 °C) can correspond to the removal of lattice or coordinated water molecules. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand framework.

Interactive Data Table: Illustrative TGA Data for a Hypothetical Metal Complex of this compound

As no experimental TGA data has been found for complexes of this compound, the following table illustrates a possible thermal decomposition profile based on general knowledge of coordination compounds.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 120 | 5.0 | Loss of lattice solvent |

| 250 - 400 | 45.0 | Decomposition of this compound ligand |

| > 400 | 20.0 | Further decomposition and formation of metal oxide residue |

Electrical Conductivity Measurements of Complexes

The electrical conductivity of coordination compounds is a key property for their potential application in electronic materials. Measurements are typically performed on pressed pellets of the solid material, and the conductivity can be classified as insulating, semiconducting, or conducting.

Specific studies on the electrical conductivity of metal complexes derived from this compound are not present in the available literature. For a coordination complex to exhibit significant electrical conductivity, there must be an effective pathway for charge transport through the material, which can be facilitated by factors such as π-π stacking interactions between aromatic rings of the ligands or close contacts between metal centers. Without experimental data, the electrical properties of these specific complexes remain speculative.

Interactive Data Table: Representative Electrical Conductivity Data for Coordination Complexes

This table provides a general reference for typical electrical conductivity values for different classes of materials, as specific data for this compound complexes is unavailable.

| Material Class | Typical Conductivity (S/cm) |

| Insulator | < 10⁻¹⁰ |

| Semiconductor | 10⁻⁸ to 10³ |

| Conductor | > 10³ |

Coordination Chemistry of 1,3 Bis 2 Pyridylthio Propane

Diverse Coordination Modes of 1,3-Bis(2-pyridylthio)propane

The coordination behavior of this compound is characterized by its adaptability, allowing it to adopt several coordination modes. This flexibility is primarily attributed to the presence of two pyridyl nitrogen atoms and two thioether sulfur atoms, connected by a flexible propane (B168953) linker.

Preferential N,N-Bidentate Coordination to Metal Centers

The most prevalent coordination mode of this compound involves the nitrogen atoms of its two pyridyl rings, acting as an N,N-bidentate ligand. nih.govrsc.orgacs.org This preference is observed in its complexes with a variety of transition metals, including silver(I), cadmium(II), cobalt(II), and zinc(II). nih.govrsc.orgacs.org In these arrangements, the ligand typically bridges two different metal centers, leading to the formation of polymeric chains or macrocyclic structures. nih.govrsc.orgacs.org The propane spacer's flexibility allows the pyridyl groups to orient themselves in a way that facilitates this bridging coordination.

Potential for Higher Denticity and Chelate Ring Formation

The presence of four potential donor atoms (two nitrogen and two sulfur) gives this compound the potential to act as a ligand with higher denticity, such as N,N,S-tridentate or N,N,S,S-tetradentate. acs.org The formation of chelate rings, where the ligand binds to a single metal center through multiple donor atoms, is also a possibility. For instance, with some metals, the ligand can form an eight-membered chelate ring through N,N'-bidentate coordination to a single metal ion. researchgate.net The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the counter-anion present in the salt, and the solvent used during crystallization. acs.org

Coordination with Representative Metal Ions

The interaction of this compound with different metal ions showcases its versatile coordination chemistry, leading to a variety of interesting structural outcomes.

Silver(I) (AgI) Complexes: Formation of Di- and Polymetallic Structures

Silver(I), being a soft metal ion, has a strong affinity for both nitrogen and sulfur donors, making it an ideal candidate for complexation with this compound. acs.org The reactions of this ligand with various silver salts have been shown to produce a range of di- and polymetallic structures. nih.govrsc.orgacs.org

The variation of counter-anions and solvents can significantly influence the final structure. For instance, using silver(I) perchlorate (B79767) can lead to the formation of one-dimensional polymeric chains. acs.org These studies highlight how subtle changes in reaction conditions can be used to tune the dimensionality and topology of the resulting silver(I) coordination polymers.

Table 1: Selected Silver(I) Complexes of this compound

| Complex | Structural Feature | Reference |

|---|---|---|

| [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂ | Dinuclear macrometallacycle | nih.gov, rsc.org |

Copper(II) (CuII) Complexes: Synthesis and Structural Characterization

The coordination of this compound with copper(II) has also been investigated, leading to the synthesis and structural characterization of various complexes. researchgate.netnih.govsemanticscholar.org Copper(II) complexes often exhibit interesting magnetic and electronic properties, and the use of flexible ligands like this compound allows for the construction of novel coordination architectures.

While specific structural details for copper(II) complexes with this compound are less extensively documented in the provided search results compared to silver(I), related systems with similar pyridyl thioether ligands provide insights. For instance, a neutral coordination polymer has been formed where bidentate thioether ligands link adjacent copper atoms, which are also bonded to two chloride atoms, resulting in a square-planar coordination geometry around each copper center. researchgate.net

The synthesis of these complexes typically involves the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the ligand in a suitable solvent. semanticscholar.orgmdpi.com The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction to determine their solid-state structures.

Table 2: Coordination Details in a Related Copper Complex

| Feature | Description | Reference |

|---|---|---|

| Ligand | bis(2-pyridylthio)methane (bpytm) | researchgate.net |

| Coordination Geometry | Square-planar | researchgate.net |

| Bridging | Bidentate thioether ligands link adjacent copper atoms | researchgate.net |

| Terminal Ligands | Two chloride atoms | researchgate.net |

| Average Cu-N bond length | 2.025(2) Å | researchgate.net |

Zinc(II) (ZnII) Complexes: Coordination Environment and Structure

In complexes with zinc(II), this compound typically acts as a chelating N,N'-didentate ligand, forming an eight-membered chelate ring. The zinc center commonly exhibits a distorted tetrahedral geometry, coordinated by the two nitrogen atoms of the ligand and two anionic ligands, such as halides.

X-ray diffraction studies of complexes like [ZnI₂(bpytm)] (where bpytm is this compound) reveal a discrete molecular structure. researchgate.net The coordination sphere of the zinc atom consists of two iodine atoms and the two nitrogen atoms from the bidentate bpytm ligand. researchgate.net The thioether sulfur atoms are generally not involved in direct coordination to the zinc center, as the Zn-S distances are typically beyond the sum of their van der Waals radii. researchgate.net

A comparative analysis of zinc halide complexes with bpytm, specifically [ZnCl₂(bpytm)], [ZnBr₂(bpytm)], and [ZnI₂(bpytm)], demonstrates the influence of the halide ligand on the coordination geometry. As the size of the halide increases from chloride to iodide, there is a corresponding increase in the Zn-N bond lengths. Concurrently, the N-Zn-N and X-Zn-X (where X is the halide) bond angles tend to narrow. researchgate.net This trend is attributed to the increasing steric hindrance in accommodating the larger halogens alongside the organic ligand within the coordination sphere of the zinc atom. researchgate.net

Table 1: Selected Bond Lengths and Angles for [ZnX₂(bpytm)] Complexes

| Compound | Zn-N(1) (Å) | Zn-N(2) (Å) | Zn-X(1) (Å) | Zn-X(2) (Å) | N(1)-Zn-N(2) (°) | X(1)-Zn-X(2) (°) | Reference |

| [ZnI₂(bpytm)] | 2.060(4) | 2.061(4) | 2.6045(7) | 2.5773(7) | 122.87(16) | 108.88(2) | researchgate.net |

This table presents selected structural data for a representative Zinc(II) complex with this compound, illustrating the coordination environment.

Other Transition Metal Complexes (e.g., Manganese(II), Iron(II), Cadmium(II), Mercury(II), Palladium(II), Rhenium Clusters)

The versatile nature of this compound allows it to form complexes with a wide range of other transition metals, leading to diverse structural motifs, from discrete molecules to coordination polymers.

Manganese(II): Manganese(II) complexes with ligands similar to this compound have been synthesized and structurally characterized. For instance, with a related ligand, N,N'-bis(2-pyridinylmethylene)propanediamine, both mononuclear and dinuclear manganese(II) complexes have been reported, with their formation being dependent on the reaction conditions. hitsz.edu.cn In some cases, these complexes can form one-dimensional polymeric chains. hitsz.edu.cn The magnetic properties of these complexes are also of interest, with studies showing high-spin Mn(II) centers. sciengine.com

Iron(II): The coordination chemistry of this compound with iron(II) has been explored, often in the context of forming discrete molecular complexes. For example, di-iron(II) helicate complexes have been synthesized using bis-(dipyrazolylpyridine) ligands with a propane linker, demonstrating the ligand's ability to facilitate the self-assembly of intricate architectures. mdpi.com The resulting iron(II) complexes can exhibit interesting spin-crossover properties. mdpi.com

Cadmium(II) and Mercury(II): Cadmium(II) and Mercury(II) form a variety of complexes with this compound and its analogues. In cadmium(II) complexes, the ligand can act as an N,N'-bidentate ligand, forming eight-membered chelate rings, similar to its behavior with zinc(II). nih.gov With mercury(II), the coordination can be more varied, with the ligand sometimes acting as a monodentate or a bridging ligand. researchgate.net The resulting structures can range from discrete molecules to one-dimensional polymers. nih.gov

Palladium(II): Palladium(II) complexes with this compound have been synthesized, resulting in unique metallomacrocyclic structures. For instance, the reaction with [PdCl₂] can yield a dinuclear 20-membered metallomacrocycle with a twisted conformation. researchgate.net In these complexes, the palladium(II) center is typically four-coordinated in a trans-configuration by two chloride anions and two nitrogen atoms from two different ligand molecules. researchgate.net

Rhenium Clusters: While direct complexes with this compound and rhenium clusters were not found, studies on the closely related 1,3-bis(4-pyridyl)propane (bpp) ligand demonstrate the potential for forming complex structures. Bpp has been used as an apical ligand in the synthesis of octahedral rhenium cluster complexes. whiterose.ac.ukethz.chresearchgate.net These studies highlight how the electronic properties of the pyridyl-based ligands can influence the electrochemical and luminescent properties of the resulting cluster complexes. whiterose.ac.ukethz.chresearchgate.net

Table 2: Overview of Coordination Architectures with Various Transition Metals

| Metal Ion | Ligand Type | Resulting Architecture | Key Features | Reference(s) |

| Manganese(II) | N,N'-bis(2-pyridinylmethylene) propanediamine | Mononuclear, Dinuclear, 1D Polymer | High-spin Mn(II) centers | hitsz.edu.cnsciengine.com |

| Iron(II) | Bis-(dipyrazolylpyridine) with propane linker | Di-iron(II) helicate | Spin-crossover properties | mdpi.com |

| Cadmium(II) | 1,3-bis(2-pyridylthio)methane | Discrete molecules, 1D Polymers | N,N'-bidentate chelation | nih.gov |

| Mercury(II) | 1,3-bis(2-pyridylthio)methane | Discrete molecules, 1D Polymers | Varied coordination modes | researchgate.netnih.gov |

| Palladium(II) | This compound | Dinuclear metallomacrocycle | 20-membered twisted ring | researchgate.net |

| Rhenium | 1,3-bis(4-pyridyl)propane | Octahedral cluster complexes | Apical ligand coordination | whiterose.ac.ukethz.chresearchgate.net |

This table summarizes the diverse coordination behaviors of this compound and related ligands with various transition metals.

Influence of Reaction Parameters on Coordination Architectures

The final structure of the coordination complex formed with this compound is highly dependent on the reaction conditions. Factors such as the solvent system, the nature of the counteranion, and the stoichiometric ratios of the reactants play a crucial role in directing the self-assembly process.

Counteranion Effects on Coordination Polymerization

The counteranion has a profound effect on the structure of coordination polymers formed with flexible pyridyl ligands. A systematic investigation of the self-assembly of silver(I) salts with 1,3-bis(4-pyridyl)propane (bpp) revealed that different counteranions (NO₃⁻, BF₄⁻, ClO₄⁻, PF₆⁻, AsF₆⁻, and SbF₆⁻) lead to the formation of polymeric networks with four distinct structural motifs, ranging from 2D layers to 3D interpenetrated diamondoid networks. The size, shape, and coordinating ability of the anion can dictate the dimensionality and topology of the final architecture.

Stoichiometric Ratios and Temperature Controls

The molar ratio of the metal to the ligand is a fundamental parameter in controlling the structure of the resulting complex. By varying the stoichiometry, it is possible to favor the formation of discrete molecular complexes or extended polymeric structures. For instance, in the synthesis of palladium(II) macrocycles, a 1:1 molar ratio of the palladium precursor to the dithioether ligand was used to achieve the desired dinuclear structure.

Temperature is another critical factor that can influence the outcome of the coordination reaction. Solvothermal synthesis, which is carried out at elevated temperatures, can lead to the formation of crystalline coordination polymers that may not be accessible at room temperature. researchgate.net Temperature can also induce phase transitions in the solid state. For example, some coordination polymers exhibit thermal behavior associated with phase transitions at specific temperatures. Furthermore, temperature can affect the kinetics of the reaction and the thermodynamic stability of the products, thereby controlling the final crystal structure. In some systems, adjusting the temperature and the solvent composition can allow for the selective isolation of different coordination polymer phases. nih.gov

Supramolecular Architectures Directed by 1,3 Bis 2 Pyridylthio Propane

Construction of Dinuclear Macrometallacyclic Structures

The flexible nature of the 1,3-bis(2-pyridylthio)propane ligand (L¹) makes it particularly well-suited for the formation of discrete, cyclic structures through self-assembly with metal ions. Dinuclear macrometallacyclic complexes are a prominent example, where two ligand molecules bridge two metal centers to form a closed ring system.

A notable example is the complex [Pd(L¹)Cl₂]₂ , formed from the reaction of this compound with palladium(II) chloride. tandfonline.com In this complex, two ligands bridge two palladium(II) centers. tandfonline.com Each palladium ion is four-coordinated in a trans-conformation by two chloride anions and two nitrogen atoms from two different ligand molecules, resulting in a unique 20-membered metallomacrocyclic structure with a twisted conformation. tandfonline.com

Similarly, the reaction of this compound with silver(I) tetrafluoroborate (B81430) yields the dinuclear macrometallacyclic complex [Ag(L¹)(BF₄)]₂ . nih.govrsc.org In this 2:2 macrocycle, each silver(I) ion is coordinated by the two nitrogen atoms of a single ligand molecule. nih.gov Single-crystal X-ray analysis reveals that these discrete dinuclear macrocycles are the fundamental building units in the crystal lattice. nih.govrsc.org The formation of these cyclic structures highlights the ligand's ability to act as a chelating and bridging unit, directing the assembly towards well-defined, closed architectures.

Table 1: Selected Dinuclear Macrometallacyclic Complexes of this compound

| Complex Formula | Metal Center | Key Structural Feature |

|---|---|---|

| [Pd(C₁₃H₁₄N₂S₂)Cl₂]₂ | Palladium(II) | 20-membered dinuclear macrocycle with a twisted conformation. tandfonline.com |

| [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂ | Silver(I) | Dinuclear macrometallacyclic structure. nih.govrsc.org |

Formation of One-Dimensional (1D) Chain Polymers

While this compound readily forms discrete macrocycles, it can also act as a bridging ligand to construct infinite one-dimensional (1D) coordination polymers. The outcome of the self-assembly process is often dependent on the metal-to-ligand ratio, the coordinating ability of the counter-anion, and the presence of solvent molecules.

An example of such a structure is the one-dimensional chain polymer [Ag₂(C₁₃H₁₄N₂S₂)₂(NO₃)₂] . In this complex, the this compound ligand links silver(I) centers into an extended chain. This demonstrates that under appropriate conditions, the ligand can bridge metal ions in a repeating fashion to generate polymeric, rather than discrete, architectures. Studies on a family of related flexible pyridyl dithioether ligands have shown that the parity of the alkyl spacer—whether it contains an odd or even number of carbon atoms—can significantly influence the orientation of the terminal pyridyl rings and thereby affect the final framework. nih.govrsc.org The propane (B168953) spacer (n=3) in this compound is a key factor in directing its coordination behavior. nih.govrsc.org

Assembly of Two-Dimensional (2D) Coordination Networks

The construction of two-dimensional (2D) networks involving this compound often proceeds through a hierarchical assembly process. Rather than forming extended 2D covalent coordination polymers directly, the ligand typically first assembles with metal ions into lower-dimensional units (0D macrocycles or 1D chains). These pre-formed units then act as supramolecular building blocks, connecting through weaker, non-covalent interactions to form a 2D sheet-like architecture.

In the case of silver(I) complexes, the sulfur atoms of the dithioether linkage, which are often not involved in primary coordination bonds, play a crucial role. nih.govrsc.org Weak, intermolecular Ag···S interactions can link the primary coordination units, such as the dinuclear macrocycles of [Ag(L¹)(BF₄)]₂, into higher-dimensional supramolecular networks. nih.govrsc.org This illustrates a key principle in the supramolecular chemistry of this ligand: the combination of strong, primary coordination bonds and weaker, secondary interactions directs the assembly of complex architectures across multiple dimensions. While related ligands like 1,3-bis(4-pyridyl)propane are known to form true 2D coordination grids, the 2-pyridyl isomer favors the formation of discrete or 1D motifs that subsequently assemble into 2D supramolecular layers.

Engineering of Three-Dimensional (3D) Metal-Organic Frameworks

The extension of supramolecular structures based on this compound into three dimensions is typically achieved through the cumulative effect of various non-covalent interactions that link lower-dimensional coordination polymers or macrocycles. True three-dimensional metal-organic frameworks (MOFs) with this specific ligand are uncommon; instead, it directs the formation of 3D supramolecular architectures.

For instance, the dinuclear palladium macrocycle, [Pd(L¹)Cl₂]₂, is organized into a 3D supramolecular structure through weak C-H···Cl hydrogen bonds that link the discrete cyclic units. tandfonline.com Similarly, silver(I) complexes can be extended into 3D networks through a combination of Ag···S interactions and other weak forces like hydrogen bonding and π–π stacking. nih.govrsc.org The resulting frameworks are thus held together by a network of non-covalent bonds rather than a continuous array of coordination bonds in all three dimensions. This highlights the ligand's role in creating complex, multi-dimensional systems through supramolecular self-assembly rather than direct covalent extension.

Analysis of Non-Covalent Interactions in Crystal Packing

Non-covalent interactions are fundamental to the crystal engineering of complexes derived from this compound. These weak forces, including π–π stacking and hydrogen bonding, are critical in stabilizing the crystal lattice and directing the assembly of individual coordination complexes into higher-dimensional supramolecular networks.

The pyridyl rings of the this compound ligand are capable of engaging in π–π stacking interactions, which are a significant stabilizing force in the solid state. These interactions occur between the electron-rich aromatic rings of adjacent ligands, either within the same coordination unit or between different units.

Hydrogen bonding provides another critical layer of control in the supramolecular assembly of this compound complexes. These directional interactions can link coordination units into well-defined one-, two-, or three-dimensional patterns.

For example, in the crystal structure of the palladium(II) macrocycle [Pd(L¹)Cl₂]₂ , weak C-H···Cl hydrogen bonds are present, which connect the individual macrocycles into a stable 3D supramolecular architecture. tandfonline.com In silver(I) complexes containing oxygen-bearing anions (e.g., perchlorate (B79767) or nitrate) or solvent molecules, C–H···O hydrogen bonds are instrumental in stabilizing the crystal packing. nih.govrsc.org These interactions, although individually weak, collectively contribute to the cohesion and structural integrity of the crystalline material, demonstrating the synergistic interplay between coordination chemistry and non-covalent forces.

Table 2: Non-Covalent Interactions in Selected this compound Complexes

| Complex | Type of Interaction | Role in Supramolecular Assembly |

|---|---|---|

| [Ag(L¹)(BF₄)]₂ | π–π stacking, C–H···O hydrogen bonds, Ag···S contacts | Stabilize the crystal structure and link low-dimensional complexes into high-dimensional supramolecular networks. nih.govrsc.org |

| [Pd(L¹)Cl₂]₂ | C–H···Cl hydrogen bonds | Connect individual dinuclear macrocycles into a 3D supramolecular architecture. tandfonline.com |

Intermolecular Weak Contacts (e.g., Ag···S, S···S, Ag···O, F···F)

Ag···S Interactions

In silver(I) complexes involving this compound, the nitrogen atoms of the pyridyl groups are the primary coordination sites for the silver ions. nih.govrsc.org The thioether sulfur atoms, however, often engage in weak intermolecular interactions with the silver centers. nih.govrsc.org These Ag···S contacts are significant as they link lower-dimensional coordination units, such as dinuclear macrocycles, into more complex high-dimensional supramolecular networks. nih.govrsc.org

| Complex | Interaction Type | Interacting Atoms | Role |

| [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂ | Metal-Chalcogen | Ag···S | Connects low-dimensional complexes into high-dimensional supramolecular networks. nih.govrsc.org |

S···S Interactions

While direct evidence for S···S interactions in this compound complexes was not the primary focus of the reviewed studies, research on structurally related pyridyl dithioether ligands highlights the importance of such contacts. For instance, in coordination polymers constructed from the isomeric ligand 1,3-bis(4-pyridylthio)propane, interchain weak S···S interactions have been observed where uncoordinated sulfur atoms from adjacent one-dimensional chains interact. acs.org These interactions serve to link the 1D chains into 2D supramolecular networks, contributing significantly to the stability of the crystal structure. acs.org Given the presence of thioether sulfur atoms in this compound, it is plausible that similar S···S contacts could play a role in the crystal packing of its own supramolecular architectures, particularly in complexes where the sulfur atoms are not involved in strong coordination to the metal center.

Ag···O Interactions

| Complex Component | Interaction Type | Interacting Atoms | Role |

| Silver(I) complexes | Metal-Oxygen | Ag···O | Helps to stabilize the crystal structure. nih.govrsc.org |

F···F Interactions

When fluoride-containing counter-anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), are incorporated into the crystal lattice of silver(I) complexes with this compound, F···F weak interactions can arise. nih.govrsc.org These interactions, observed in the crystal structure of [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂, act as an additional stabilizing force, complementing the primary coordination bonds and other weak contacts to consolidate the three-dimensional structure. nih.govrsc.org The collective effect of these seemingly minor interactions is significant for the precise and predictable construction of complex supramolecular frameworks. nih.govrsc.org

| Complex | Interaction Type | Interacting Atoms | Role |

| [Ag(C₁₃H₁₄N₂S₂)(BF₄)]₂ | Halogen-Halogen | F···F | Helps to stabilize the crystal structure. nih.govrsc.org |

Theoretical and Computational Investigations of 1,3 Bis 2 Pyridylthio Propane and Its Complexes

Density Functional Theory (DFT) Studies on Ligand Conformation and Coordination Properties

Density Functional Theory (DFT) has been employed to investigate the conformational flexibility and coordination behavior of 1,3-bis(2-pyridylthio)propane, often denoted as L1. rsc.orgnih.gov The propane (B168953) spacer, -(CH2)3-, provides the ligand with significant conformational freedom, which in turn influences the structure of its metal complexes.

DFT calculations performed on the free L1 ligand help to understand its preferred conformations before coordination. These studies reveal the energetic landscape of different conformers, arising from rotation around the C-C and C-S bonds of the propane backbone. The orientation of the two terminal pyridyl rings is a key factor determined by the conformation of the flexible spacer. rsc.orgnih.gov

Upon coordination to a metal center, such as silver(I), the ligand's conformation adapts to satisfy the geometric requirements of the metal ion. In a study of the dinuclear complex [AgL1(BF4)]2, it was found that the nitrogen atoms of the pyridyl rings preferentially coordinate to the silver atoms. rsc.orgnih.gov The sulfur atoms, however, exhibit weaker interactions with the silver centers, often characterized as Ag···S weak contacts that contribute to the formation of supramolecular networks. rsc.orgnih.gov DFT calculations have been crucial in rationalizing these coordination features and analyzing the changes in the ligand's geometry upon moving from a free to a coordinated state. rsc.orgnih.gov

The parity of the alkyl spacer, such as the odd number of carbons in the propane bridge of L1, has been shown to influence the relative orientation of the terminal pyridyl groups, which significantly affects the final architecture of the resulting coordination polymers. rsc.orgnih.gov

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the nucleophilic or electron-donating capacity of a molecule, while the LUMO represents its electrophilic or electron-accepting character. libretexts.org

For this compound, the primary donor sites are the nitrogen atoms of the pyridyl rings and the sulfur atoms of the thioether linkages. An analysis of the electronic structure would show that the HOMO is likely localized on these heteroatoms, particularly the nitrogen lone pairs and the sulfur p-orbitals, making them the primary sites for coordination with electron-deficient metal centers.

When L1 interacts with a metal ion (an electrophile), the primary interaction involves the overlap of the ligand's HOMO with the metal's LUMO. wikipedia.org The energy and symmetry of these frontier orbitals dictate the strength and nature of the resulting coordination bond. In the case of complexes with Ag(I), the preferential coordination of the nitrogen atoms over the sulfur atoms, as observed experimentally, can be rationalized by considering the character and energy of the HOMO. rsc.orgnih.gov The nitrogen lone pairs are generally more basic and form stronger sigma bonds compared to the thioether sulfur atoms in this context.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies can precisely calculate these orbital energies and provide a quantitative basis for understanding the ligand's coordination preferences.

Prediction and Elucidation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov For this compound and its complexes, theoretical frequency calculations can provide a detailed assignment of the observed experimental bands to specific vibrational modes of the molecule.

By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model, leading to excellent agreement with experimental data. researchgate.netnih.gov

For instance, characteristic vibrational modes for this compound would include:

C-H stretching vibrations of the pyridyl rings and the propane chain.

C=C and C=N stretching vibrations within the pyridyl rings.

C-S stretching of the thioether linkages.

Various bending and torsional modes of the entire molecule.

Upon coordination to a metal, shifts in the vibrational frequencies of the ligand are expected. For example, the vibrations associated with the pyridyl rings, especially those involving the nitrogen atom, would be altered upon coordination to a metal center. These shifts, predicted computationally and observed experimentally, provide direct evidence of the ligand's coordination mode. rsc.orgnih.gov

Below is a table showing a hypothetical comparison of selected experimental and calculated vibrational frequencies for a molecule like 1,3-bis(2-pyridyl)propane, illustrating the typical level of agreement.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Pyridyl C-H stretch | 3050 | 3055 | Aromatic C-H stretching |

| Propane C-H stretch | 2930 | 2935 | Aliphatic C-H stretching |

| Pyridyl ring stretch | 1590 | 1595 | C=C and C=N stretching |

| C-S stretch | 680 | 685 | Thioether C-S stretching |

Note: This table is illustrative. Actual values would be obtained from specific experimental and computational studies.

Computational Modeling of Non-Covalent Interactions (e.g., MEP, NCI plot/QTAIM)

The stability and structure of molecular crystals and complexes are often governed by a network of non-covalent interactions. Computational tools like Molecular Electrostatic Potential (MEP) surfaces, Non-Covalent Interaction (NCI) plots, and Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for visualizing and quantifying these weak forces. uni-muenchen.demdpi.comjussieu.frnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dedergipark.org.tr It helps to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, MEP analysis would clearly show negative potential regions around the nitrogen atoms, confirming them as the most likely sites for electrophilic attack or coordination by a metal cation. uni-muenchen.demdpi.com The sulfur atoms would also show negative potential, albeit generally less intense than the nitrogens.

Non-Covalent Interaction (NCI) Plot: The NCI plot technique is based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr It allows for the visualization of non-covalent interactions in real space. Isosurfaces are generated and color-coded to indicate the type and strength of the interaction:

Blue surfaces: Strong attractive interactions (e.g., strong hydrogen bonds).

Green surfaces: Weak van der Waals interactions.

Red surfaces: Repulsive steric clashes.

In complexes of this compound, NCI plots could be used to visualize the weak Ag···S interactions, as well as any π-π stacking between pyridyl rings or hydrogen bonds that help stabilize the crystal structure. rsc.orgnih.govjussieu.fr

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature and strength of the bond. nih.govresearchgate.net For the Ag···S interactions in complexes of L1, QTAIM could be used to confirm the presence of a bonding interaction and to characterize its strength as a weak, closed-shell interaction. rsc.orgnih.govnih.gov

Correlation of Theoretical Predictions with Experimental Structural Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound and its complexes, this involves comparing the computationally optimized geometry with structures determined by single-crystal X-ray diffraction. rsc.orgnih.govnih.gov

DFT calculations can provide the optimized geometry of the free L1 ligand in the gas phase. rsc.orgnih.gov This theoretical structure represents the lowest energy conformation of the isolated molecule. When compared to the experimental crystal structure of the ligand, differences may arise due to intermolecular forces in the solid state.

More significantly, comparing the calculated free ligand structure to its geometry within a metal complex (from X-ray data) reveals the conformational changes that occur upon coordination. rsc.orgnih.gov Key structural parameters such as bond lengths, bond angles, and torsion angles can be compared.

For example, in the [AgL1(BF4)]2 complex, the Ag-N bond lengths and the N-Ag-N bond angles are primary experimental data points. Theoretical models of the complex can be built and optimized, and the calculated parameters can be compared with the experimental ones. Good agreement between the two validates the computational methodology and allows for a deeper understanding of the electronic and steric factors driving the observed structure.

The following table presents a conceptual comparison between theoretical and experimental data for a complex like [AgL1(BF4)]2.

| Parameter | Theoretical (Free Ligand) | Experimental (Coordinated Ligand) |

| C-S-C bond angle (°) | ~102 | ~99 |

| Py-S-C-C torsion angle (°) | Varies (multiple conformers) | Fixed value (e.g., 175°) |

| Distance between N atoms (Å) | Varies | Fixed by coordination (e.g., ~4.5 Å) |

| Ag-N bond length (Å) | N/A | ~2.20 |

| Ag···S distance (Å) | N/A | ~3.10 |

Note: This table is illustrative and shows the types of parameters that are compared. The values are conceptual and based on typical findings in related structures. rsc.orgnih.gov

This correlation confirms that while the propane chain is highly flexible in the free state, it adopts a specific, more rigid conformation upon forming a chelate or bridging structure in a metal complex. rsc.orgnih.gov

Advanced Applications of 1,3 Bis 2 Pyridylthio Propane in Chemical Research

Catalytic Applications of Metal Complexes with 1,3-Bis(2-pyridylthio)propane

The unique structural and electronic properties conferred by the this compound ligand and its analogues upon metal centers have enabled the creation of highly effective catalysts for a variety of chemical transformations.

A significant area of application for metal complexes involving ligands related to this compound is the catalytic hydrosilylation of carbon dioxide (CO₂) and carbonyl compounds. This process is crucial for converting CO₂ into value-added chemicals and for the efficient reduction of aldehydes and ketones.

Research has demonstrated that a zinc hydride complex incorporating the bis(2-pyridylthio)methane ([Bptm]) ligand, a close structural relative of this compound, serves as a competent catalyst for these reductions. nih.govacs.org The synthesis of [Bptm]ZnH from its methyl or silylamide precursors provides access to a catalytic system that effectively reduces CO₂ and other carbonyl compounds through both hydrosilylation and hydroboration pathways. nih.gov

Further studies on the related [tris(2-pyridylthio)methyl]zinc hydride catalyst, [Tptm]ZnH, have provided deeper insights into the mechanism of CO₂ hydrosilylation. osti.govrsc.org The reduction of CO₂ with hydrosilanes like (RO)₃SiH is thermodynamically favorable and can proceed in a stepwise manner to yield products at different oxidation levels, including silyl (B83357) formates, silyl acetals, and methoxysilanes. osti.govrsc.org The [Tptm]ZnH catalyst has been shown to convert CO₂ to the methanol (B129727) oxidation level. osti.govrsc.org However, the conversion of the intermediate silyl formate (B1220265) to the methanol level is most efficient in the absence of CO₂, as the insertion of CO₂ into the Zn-H bond of the catalyst is kinetically more facile than the insertion of the formate's carbonyl group. osti.govrsc.org This catalytic system is also effective for the hydrosilylation of aldehydes and ketones. osti.gov

The catalytic cycle for CO₂ reduction is proposed to involve the insertion of CO₂ into the zinc-hydride bond to form a zinc-formate intermediate, which then reacts with the hydrosilane to release the silyl formate product and regenerate the catalyst. osti.govrsc.org

Table 1: Catalytic Hydrosilylation of CO₂ and Carbonyls with Related Zinc Hydride Catalysts

| Catalyst Precursor | Ligand | Substrate | Reducing Agent | Key Findings | Reference(s) |

| [Bptm]ZnMe | Bis(2-pyridylthio)methane | CO₂, Carbonyls | Hydrosilanes, Boranes | Provides access to the active hydride catalyst [Bptm]ZnH for effective reduction. | nih.govacs.org |

| [Tptm]ZnH | Tris(2-pyridylthio)methyl | CO₂ | (RO)₃SiH | Achieves reduction of CO₂ to the methanol oxidation level via a silyl formate intermediate. | osti.govrsc.org |

| [Tptm]ZnH | Aldehydes, Ketones | Hydrosilanes | - | Effective catalyst for the hydrosilylation of various carbonyl compounds. | osti.gov |

Beyond hydrosilylation, metal complexes featuring ligands structurally similar to this compound have demonstrated significant activity in other important catalytic processes.

Palladium(II) complexes, for instance, have shown high efficacy in polymerization and cross-coupling reactions. A notable example involves a palladium complex with 2-methyl-2-pyridin-2-yl-1,3-bis(diphenylphosphino)propane, a phosphine (B1218219) analogue of the title compound. researchgate.net This complex is a highly active catalyst for the copolymerization of ethene and carbon monoxide at room temperature, showing markedly higher activity than systems based on the simpler 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand. researchgate.net

Additionally, palladium complexes with related bis(di-i-propylphosphino)propane ligands act as versatile catalysts for several transformations, including the cross-methylation and carbonylation of aryl chlorides and base-free olefin arylation. alfachemic.com Ruthenium complexes are also prominent in this field, with various derivatives being developed for hydrogenation and transfer hydrogenation reactions of ketones and aldehydes. rsc.orgontosight.airesearchgate.net

Applications in Functional Materials Design

The structural characteristics of this compound and its isomers, particularly the flexible propane (B168953) linker connecting two coordinating pyridyl groups, make it an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs) with tailored properties.

While the 2-pyridylthio isomer is promising, its close analogue, 1,3-bis(4-pyridyl)propane (bpp), has been more extensively used to construct a variety of functional MOFs. ias.ac.inrsc.orgrsc.org The principles derived from these structures are directly applicable to the design of materials using this compound.

These MOFs are often synthesized hydrothermally and their final structures and properties are influenced by the choice of metal ion and ancillary ligands, such as aromatic dicarboxylates. rsc.orgrsc.org For example, zinc and cobalt complexes with bpp and dicarboxylate ligands have been synthesized, resulting in structures ranging from 1D chains to complex 3D interpenetrating frameworks. rsc.org A zinc-based MOF, [Zn(bpp)(mip)]n (where H₂mip is 5-methylisophthalic acid), exhibits a four-fold interpenetrating 3D framework with diamondoid (dia) topology. rsc.org

These materials often exhibit interesting photoluminescent and magnetic properties. rsc.org A zinc MOF constructed from bpp and 3,3′-diphenyldicarboxylic acid can function as a fluorescent probe for the detection of benzaldehyde. rsc.org The coordination of copper(I) with bpp has led to both 2D and 3D frameworks, demonstrating the versatility of this ligand in creating diverse network topologies. ias.ac.in

Table 2: Examples of Functional MOFs Constructed with the Related 1,3-Bis(4-pyridyl)propane (bpp) Ligand

| Metal Ion | Ancillary Ligand | Resulting Structure | Key Property/Function | Reference(s) |

| Zn(II) | 5-Methylisophthalic acid | 4-fold interpenetrating 3D framework | Photoluminescence | rsc.org |

| Co(II) | 5-Methylisophthalic acid | 1D binuclear chain | Magnetic properties | rsc.org |

| Zn(II) | 3,3′-Diphenyldicarboxylic acid | 3D diamondoid framework | Fluorescent probe for benzaldehyde | rsc.org |

| Cd(II) | 3,3′-Diphenyldicarboxylic acid | 3D framework with helical motifs | Luminescence | rsc.org |

| Cu(I) | Chloride or Sulfate | 3D or 2D frameworks | Structural diversity | ias.ac.in |

Coordination polymers built from flexible pyridyl ligands have shown promise in the field of photocatalysis. Silver(I) coordination polymers synthesized with the related 1,3-bis(4-pyridyl)propane (bpp) ligand and aromatic carboxylate anions have been shown to form 1D chains that exhibit photocatalytic behavior. worktribe.com

Similarly, functional hybrids based on polyoxometalates (POMs) and a flexible bis(triazole) ligand, 1,3-bis(1,2,4-triazol-1-yl)propane, have been developed. researchgate.net These materials form 3D supramolecular structures that act as effective photocatalysts for the degradation of cationic dyes like methylene (B1212753) blue, with degradation efficiencies reaching up to 98% within an hour. researchgate.net The selectivity for cationic dyes is attributed to the electrostatic interactions with the anionic polyoxometalate clusters within the framework. researchgate.net These findings highlight the potential for designing photocatalytic materials using this compound, where the combination of a photoactive metal center and the flexible ligand can lead to efficient and selective catalysts.

The design of porous MOFs for gas and vapor separation is a rapidly advancing field. The flexibility of ligands like this compound is a key attribute for creating "smart" materials that can respond to external stimuli.

A notable example is the 2D bilayer open framework [Cu(pyrdc)(bpp)], where bpp is 1,3-bis(4-pyridyl)propane and pyrdc is pyridine-2,3-dicarboxylate. usf.edu This material exhibits dynamic properties, with bond breaking and formation triggered by dehydration and rehydration, without losing its structural integrity. The dehydrated framework is non-porous to N₂ but selectively adsorbs polar molecules such as CO₂, methanol (MeOH), and ethanol (B145695) (EtOH). usf.edu The adsorption isotherms for these vapors show significant hysteresis, which is related to a "gate-opening" phenomenon where the framework transforms from a non-porous to a porous phase. usf.edu This selective adsorption is attributed to strong hydrogen bonding interactions between the guest molecules and the channel walls of the framework. usf.edu

Furthermore, coordination polymers of silver(I) with flexible dithioether ligands, such as 1,4-bis(2-pyridylthio)butane, have been investigated for their efficacy in adsorbing hydrogen sulfide (B99878) (H₂S). researchgate.net The ability to engineer pore size and functionality by systematically varying the length and chemical nature of the organic linkers is crucial for optimizing both uptake capacity and selectivity for specific gas separations, such as propane/propylene separation. escholarship.org

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing thioether-linked bidentate ligands like 1,3-Bis(2-pyridylthio)propane?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Thioether bond formation: Reacting 2-mercaptopyridine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the ligand.

Key considerations: Monitor reaction progress via TLC, and characterize using NMR (¹H/¹³C) and HRMS. Similar protocols are used for bisphosphine ligands like DPPP .

Q. Q2. How can the coordination behavior of this compound be analyzed in metal complexes?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve the ligand’s binding mode (e.g., bridging vs. chelating) and metal-ligand bond angles. For example, Mn(II) complexes with similar ligands show distorted octahedral geometries with bond angles of ~110° .

- Spectroscopic techniques: UV-Vis (d-d transitions), IR (C-S stretching at ~650 cm⁻¹), and EPR (for paramagnetic metals) provide electronic structure insights.

Experimental design: Use stoichiometric ratios of ligand to metal salt (e.g., 1:1 or 2:1) in inert atmospheres to avoid oxidation .

Q. Q3. What safety protocols are critical when handling sulfur-containing ligands like this compound?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling .

- Ventilation: Work in a fume hood to mitigate inhalation risks.

- Waste disposal: Neutralize sulfur-containing waste with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. Q4. How do steric and electronic properties of this compound influence its catalytic performance in cross-coupling reactions?

Methodological Answer:

- Steric effects: The pyridylthio groups create a flexible backbone, enabling adaptability in metal coordination. Compare with rigid ligands like DPPP, which have fixed bite angles (~92°) .

- Electronic effects: Sulfur’s electron-donating ability enhances metal-ligand electron density, favoring oxidative addition steps in Pd-catalyzed reactions.

Experimental validation: Perform kinetic studies (e.g., TOF measurements) and DFT calculations to correlate ligand structure with catalytic activity .

Q. Q5. How can contradictions in crystallographic data for metal-ligand complexes be resolved?

Methodological Answer:

- Rietveld refinement: Use software like SHELX to resolve discrepancies in occupancy factors or thermal parameters. For example, Mn(II) complexes with similar ligands achieved Rmax(F) = 0.0324 after refinement .

- Complementary techniques: Pair SCXRD with EXAFS to validate metal-ligand bond lengths.

Case study: In a Mn(II)-MOF, hydrogen bonding (2.8–3.1 Å) and π-π stacking (3.5 Å) were critical for stabilizing the 3D network .

Q. Q6. What strategies optimize ligand stability in air-sensitive catalytic systems?

Methodological Answer:

- Ligand modification: Introduce electron-withdrawing groups (e.g., -CF₃) to pyridyl rings to reduce oxidation susceptibility.

- Inert conditions: Use Schlenk lines or gloveboxes for synthesis and catalysis.

- Stabilizing agents: Add sacrificial reductants (e.g., ascorbic acid) to prolong catalyst lifetime. For comparison, DPPP requires strict anhydrous storage .

Q. Q7. How can computational methods predict the ligand’s efficacy in supramolecular assembly?

Methodological Answer:

- Molecular docking: Simulate ligand interactions with metal nodes using software like AutoDock.

- DFT calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For example, DPPP’s HOMO (-5.2 eV) aligns well with Pd(0) catalysts .

Validation: Compare predicted vs. experimental UV-Vis spectra and catalytic yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.